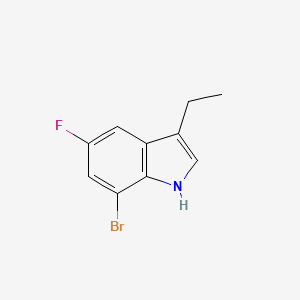
7-Bromo-3-ethyl-5-fluoro-1H-indole
Descripción general
Descripción
“7-Bromo-3-ethyl-5-fluoro-1H-indole” is a chemical compound that belongs to the class of indoles . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
Aplicaciones Científicas De Investigación
Absorption and Fluorescence Studies
- Indole derivatives, including those with bromo and fluoro substitutions, exhibit specific absorption and fluorescence spectra, which are useful in biophysical studies. These characteristics make them applicable in the investigation of plant growth regulators and potential therapeutic agents (Carić et al., 2004).
Antimicrobial and Antiinflammatory Activities
- Indole derivatives with fluoro, chloro, and bromo substitutions have shown potential antimicrobial, antiinflammatory, and antiproliferative activities. This makes them valuable in the development of new pharmaceutical compounds (Narayana et al., 2009).
Antitumor Activities
- Certain 5-fluoro-1H-indole derivatives have demonstrated significant antitumor activities, highlighting their potential in cancer therapy research (Fan Houxing, 2009).
Retinoic Acid Metabolism Inhibition
- Bromo and fluoro-substituted indoles have been identified as inhibitors of retinoic acid metabolism, suggesting a role in the development of drugs targeting metabolic pathways (Le Borgne et al., 2003).
Fluorescent Indole Derivatives
- New fluorescent indole derivatives, including those with bromo and fluoro substitutions, have been synthesized and studied for their interaction with various agents, indicating their applicability in chemical sensing and molecular recognition studies (Pereira et al., 2010).
Antidiabetic Potential
- Indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown promising results as anti-diabetic agents, suggesting potential applications in diabetes treatment (Nazir et al., 2018).
HIV-1 Inhibition
- Indole derivatives have been identified as inhibitors of HIV-1, interfering with critical protein-protein interactions, which opens avenues for new HIV treatment strategies (Wang et al., 2003).
Safety And Hazards
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, “7-Bromo-3-ethyl-5-fluoro-1H-indole” and similar compounds may have potential for future therapeutic applications.
Propiedades
IUPAC Name |
7-bromo-3-ethyl-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(6)3-7(12)4-9(10)11/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWADUVPZWTPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-ethyl-5-fluoro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



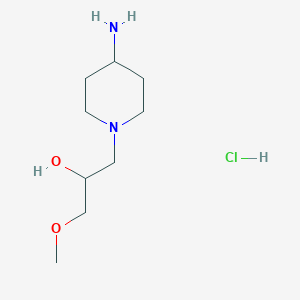
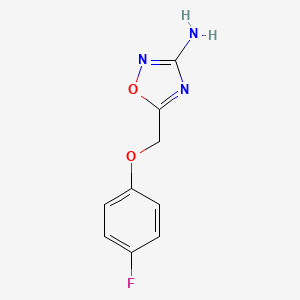
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)
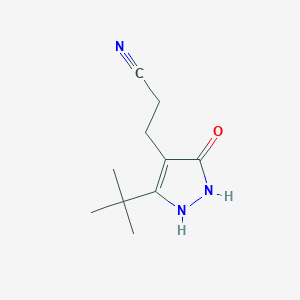
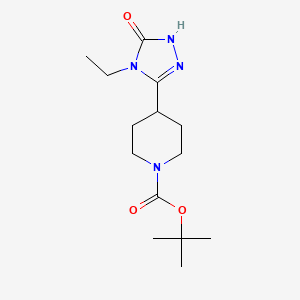
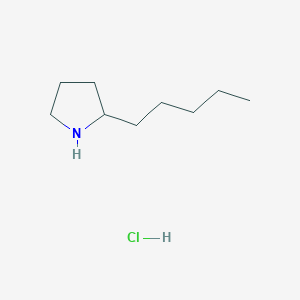
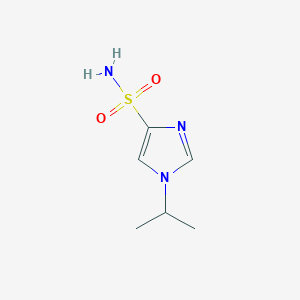
![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)
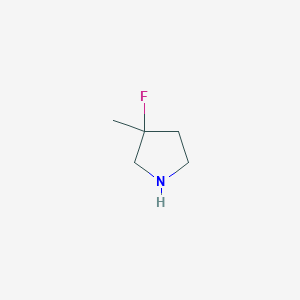
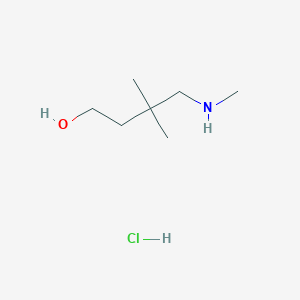
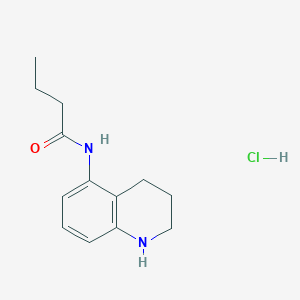
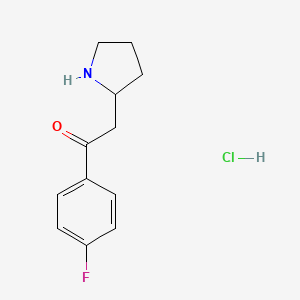
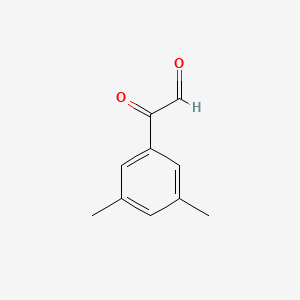
![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)